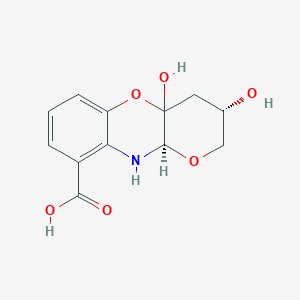
Iroxanadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iroxanadine, also known as BRX-235, is a novel small molecule synthesized by Biorex, Hungary. It is primarily recognized for its cardioprotective properties and its role in vascular health. This compound induces phosphorylation of p38 stress-activated protein kinase, which is crucial for endothelial cell homeostasis. This compound has been investigated for its potential in treating atherosclerosis and preventing early restenosis following vascular surgery or balloon angioplasty .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iroxanadine involves the formation of a pyridine derivative. The process typically starts with the preparation of the core pyridine structure, followed by functionalization to introduce the necessary substituents. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and scalability, adhering to stringent regulatory standards for pharmaceutical compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Iroxanadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Iroxanadine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phosphorylation and kinase activation.
Biology: Investigated for its effects on endothelial cell function and vascular health.
Medicine: Explored for its potential in treating atherosclerosis, restenosis, and other vascular diseases.
Wirkmechanismus
Iroxanadine exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase, which plays a significant role in endothelial cell homeostasis. This phosphorylation event leads to the activation of various downstream signaling pathways that promote cell survival, reduce apoptosis, and enhance vascular function. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
Pyridine Derivatives: Compounds containing a pyridine ring, such as nicotinamide and pyridoxine.
Cardioprotective Agents: Other compounds with cardioprotective properties, such as captopril and losartan.
Uniqueness: Iroxanadine is unique due to its dual mechanism of action involving both p38 stress-activated protein kinase phosphorylation and calcium-dependent protein kinase C translocation. This dual action enhances its efficacy in promoting endothelial cell homeostasis and vascular health, distinguishing it from other cardioprotective agents .
Eigenschaften
Key on ui mechanism of action |
BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. |
|---|---|
CAS-Nummer |
203805-20-3 |
Molekularformel |
C14H20N4O |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(5R)-5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine |
InChI |
InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)/t13-/m1/s1 |
InChI-Schlüssel |
QWVRTSZDKPRPDF-CYBMUJFWSA-N |
SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 |
Isomerische SMILES |
C1CCN(CC1)C[C@@H]2CONC(=N2)C3=CN=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 |
Synonyme |
BRX 005 BRX-005 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



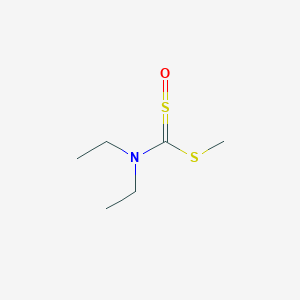
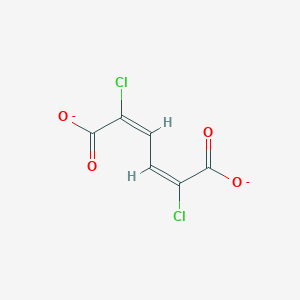
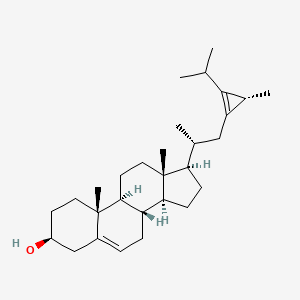

![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)
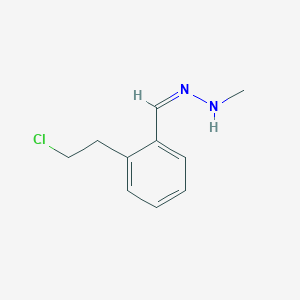
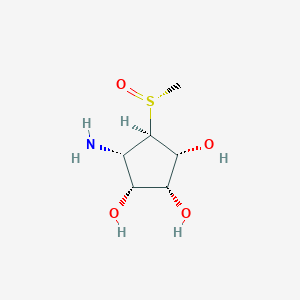
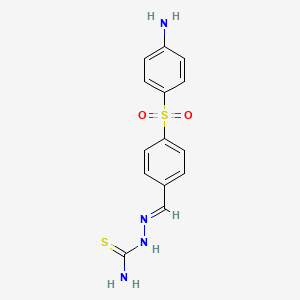

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)
![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)
